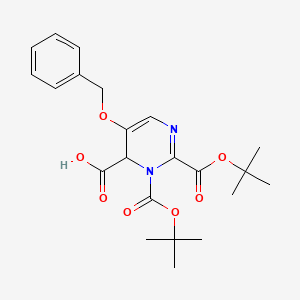
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate is a synthetic organic compound that features a pyrimidine ring substituted with a benzyloxy group and two tert-butyl carbamate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.
Addition of Tert-Butyl Carbamate Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The tert-butyl carbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted carbamate derivatives.
科学研究应用
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine metabolism and signaling.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group and tert-butyl carbamate groups contribute to the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Di-tert-butyl (5-(methoxy)pyrimidin-2-yl)biscarbamate: Similar structure but with a methoxy group instead of a benzyloxy group.
Di-tert-butyl (5-(phenoxy)pyrimidin-2-yl)biscarbamate: Similar structure but with a phenoxy group instead of a benzyloxy group.
Di-tert-butyl (5-(ethoxy)pyrimidin-2-yl)biscarbamate: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate is unique due to the presence of the benzyloxy group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C22H28N2O7 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C22H28N2O7/c1-21(2,3)30-19(27)17-23-12-15(29-13-14-10-8-7-9-11-14)16(18(25)26)24(17)20(28)31-22(4,5)6/h7-12,16H,13H2,1-6H3,(H,25,26) |
InChI 键 |
BHRVOBSLEYLUFW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(N1C(=O)OC(C)(C)C)C(=O)O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


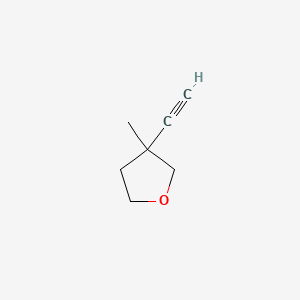
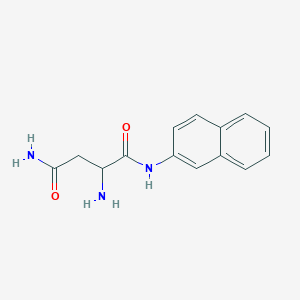

![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
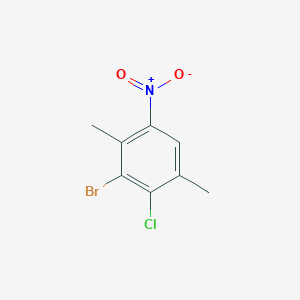
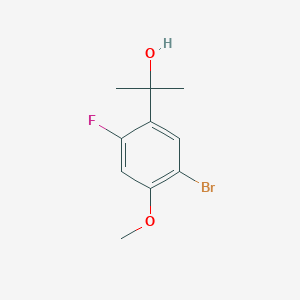
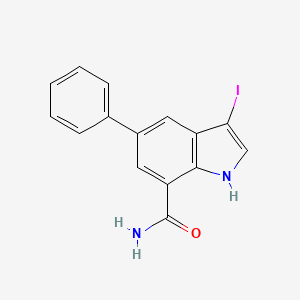
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)


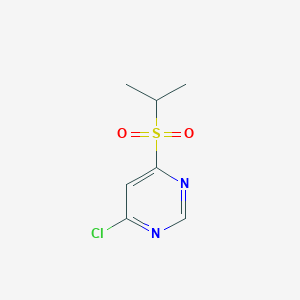
![tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)

![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)
